molecular formula C7H12N2O3 B2616998 5-氧代吡咯烷-3-基氨基甲酸乙酯 CAS No. 1351622-33-7

5-氧代吡咯烷-3-基氨基甲酸乙酯

货号 B2616998
CAS 编号: 1351622-33-7
分子量: 172.184
InChI 键: VIPSZDSVAPDMGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl (5-oxopyrrolidin-3-yl)carbamate is a type of carbamate . Carbamates are a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid (NH2COOH) . Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine .


Synthesis Analysis

Carbamate esters arise via alcoholysis of carbamoyl chlorides . Carbamates can be formed from chloroformates and amines . Carbamates may also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Molecular Structure Analysis

New molecularly imprinted polymers (MIPs), which exhibit specific recognition of ethyl carbamate (EC) have been synthesized and studied . In this process, EC was the template molecule and b-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .


Chemical Reactions Analysis

Ethyl carbamate is formed by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step, and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .


Physical And Chemical Properties Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages .

科学研究应用

潜在抗癌剂的合成

研究表明,由氨基甲酸乙酯衍生的各种化合物具有作为抗癌剂的潜力。例如,研究探索了吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪作为潜在抗癌剂的合成,突出了它们对体外和体内模型中癌细胞增殖和存活的影响 (Temple 等,1983)。此外,已经研究了氨基甲酸乙酯衍生物的结构修饰以增强其抗有丝分裂活性,在特定位置的改变会影响癌细胞中的细胞毒性和有丝分裂抑制 (Temple 等,1991)

电光材料的开发

氨基甲酸乙酯衍生物也已在合成具有电光性质的材料中找到应用。例如,膦催化的 [4 + 2] 环化过程已被用于创造高度官能化的四氢吡啶,这与有机电子器件的开发相关 (Zhu 等,2003)。此外,基于氨基甲酸乙酯的化合物已被探索作为探针来确定有组织介质中表面活性剂的临界胶束浓度,表明它们在物理化学和光物理研究中的潜力 (Alsharif 等,2018)

环境和食品安全

已经非常关注氨基甲酸乙酯的环境和食品安全方面,特别是它在酒精饮料和发酵食品中的存在。研究集中在氨基甲酸乙酯的致癌潜力以及在各种食品基质中检测和定量其含量的分析方法的开发 (Ryu 等,2016)。减轻其形成和积累的努力导致了物理、化学、酶促和基因工程方法的探索 (Zhao 等,2013)

作用机制

Ethyl carbamate (EC, urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . If the urea cannot be further metabolized and accumulates above a critical concentration, yeast strains release it from their cells into the wine during or at the end of fermentation. Urea can spontaneously react with the alcohol in wine to form EC .

安全和危害

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

未来方向

The margin of exposure for all intakes, food and alcoholic beverages combined, was of concern and therefore mitigation measures to reduce concentrations of ethyl carbamate in some alcoholic beverages should be continued . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .

属性

IUPAC Name

ethyl N-(5-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-5-3-6(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPSZDSVAPDMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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